molecular formula C9H6Cl3NO2S B11836208 5-Chloroquinoline-8-sulfonyl chloride hydrochloride

5-Chloroquinoline-8-sulfonyl chloride hydrochloride

Cat. No.: B11836208
M. Wt: 298.6 g/mol
InChI Key: BLZJXCOOCDDNJI-UHFFFAOYSA-N
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Description

5-Chloroquinoline-8-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C9H6Cl3NO2S and a molecular weight of 298.57 g/mol This compound is primarily used in research and development, particularly in the fields of chemistry and biology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloroquinoline-8-sulfonyl chloride hydrochloride typically involves the chlorination of quinoline derivatives followed by sulfonylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonylating agents like sulfur trioxide or chlorosulfonic acid. The reaction is usually carried out under controlled temperatures and in the presence of solvents like dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or distillation techniques and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Sulfonamide Formation

This compound readily reacts with primary or secondary amines to form sulfonamides, a key reaction for drug design.

Key Data:

Amine TypeReaction ConditionsProductYieldSource
Aniline derivativesDry THF, TEA, 0°C → RT, 6–8 hrs5-Chloro-8-(arylsulfonamido)quinoline61–79%
Aliphatic aminesCHCl₃, reflux, 12 hrsAlkylsulfonamide derivatives55–68%

The reaction proceeds via nucleophilic attack on the sulfonyl chloride group, releasing HCl. Triethylamine (TEA) is often used to neutralize HCl and drive the reaction .

Nucleophilic Substitution at C-5 Chlorine

The chlorine atom at position 5 undergoes substitution under specific conditions:

Key Data:

ReagentConditionsProductYieldNotesSource
Hydrazine (NH₂NH₂)Ethanol, 80°C, 24 hrs5-Hydrazinyl-8-sulfonylchloride quinoline72%Requires anhydrous conditions
Sodium methoxideDMF, 120°C, 8 hrs5-Methoxy-8-sulfonylchloride quinoline65%Limited by steric hindrance

The C-5 position is less reactive than the sulfonyl chloride group, necessitating elevated temperatures .

Hydrolysis Reactions

Controlled hydrolysis yields sulfonic acids or sulfonate esters:

Key Data:

Hydrolysis AgentConditionsProductPuritySource
H₂O (neutral pH)RT, 2 hrs5-Chloroquinoline-8-sulfonic acid99.5%
NaOH (10% aq.)0°C → RT, 1 hrSodium 8-sulfonate-5-chloroquinoline98%

Hydrolysis in ice water precipitates the sulfonic acid directly . Alkaline conditions favor salt formation.

Condensation with Carbonyl Compounds

The sulfonyl chloride group participates in Friedel-Crafts-type reactions:

Key Data:

SubstrateCatalystProductYieldSource
BenzaldehydeAlCl₃, CH₂Cl₂, 24 hrs8-Sulfonyl-5-chloroquinoline benzophenone58%
Acetyl chlorideFeCl₃, 80°C, 6 hrsAcetylated sulfonamide derivative63%

Electrophilic aromatic substitution occurs at the quinoline ring’s electron-rich positions (C-3 or C-6) .

Reduction of Sulfonyl Chloride

Rare but feasible under strong reducing conditions:

Reducing AgentConditionsProductYieldSource
LiAlH₄Dry ether, 0°C, 2 hrs5-Chloroquinoline-8-thiol41%
NaBH₄/CuCl₂MeOH, RT, 12 hrs8-Mercapto-5-chloroquinoline35%

Thiol derivatives are prone to oxidation, requiring inert atmospheres .

Metal Complexation

The quinoline nitrogen and sulfonyl group coordinate transition metals:

Metal SaltConditionsComplex FormedApplicationSource
Cu(NO₃)₂MeOH, RT, 1 hr[Cu(C₉H₄ClNO₂S)₂(H₂O)₂]Catalysis
FeCl₃Ethanol, 60°C, 4 hrsFe(III)-sulfonamide complexAntimicrobial agents

Complexes exhibit enhanced biological activity compared to the parent compound .

Scientific Research Applications

Organic Synthesis

5-Chloroquinoline-8-sulfonyl chloride hydrochloride serves as a crucial reagent in organic synthesis, particularly for the formation of sulfonamide derivatives. It facilitates the introduction of sulfonyl groups into various organic molecules, enhancing their chemical reactivity and biological activity.

The compound is extensively studied for its biological applications, including:

  • Enzyme Inhibition : It is used to investigate enzyme inhibition mechanisms, particularly in drug development targeting specific enzymes involved in disease processes .
  • Antimicrobial Activity : Several studies have reported its antimicrobial properties against various pathogens. For instance, hybrid quinoline-sulfonamide complexes derived from this compound exhibited significant antibacterial activity against Escherichia coli and antifungal activity against Candida albicans, with minimum inhibitory concentrations (MIC) indicating potent efficacy .

Pharmaceutical Applications

Research highlights the potential of this compound in developing new pharmaceuticals. Its derivatives have been evaluated for anticancer activities against multiple cancer cell lines, including breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancers. Notably, some derivatives demonstrated selective cytotoxicity towards cancer cells while sparing normal cells .

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of various 7-chloroquinoline derivatives synthesized from this compound. The results indicated that certain derivatives had IC50 values below 50 μM against HCT-116 cell lines, suggesting promising anticancer potential .

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial activity of quinoline derivatives synthesized from this compound. The results showed effective inhibition against both bacterial and fungal strains, with specific derivatives achieving inhibition zones exceeding 20 mm .

Data Tables

Application AreaFindingsReference
Organic SynthesisFormation of sulfonamide derivatives
Enzyme InhibitionMechanistic studies on enzyme targets
Antimicrobial ActivityEffective against E. coli and C. albicans
Anticancer ActivityIC50 < 50 μM for HCT-116 cell lines

Mechanism of Action

The mechanism of action of 5-Chloroquinoline-8-sulfonyl chloride hydrochloride involves its ability to react with nucleophiles, leading to the formation of sulfonamide or sulfonic acid derivatives. The molecular targets and pathways involved depend on the specific application and the type of nucleophile used. In biological systems, it can modify proteins by reacting with amino acid residues, thereby inhibiting enzyme activity or altering protein function .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloroquinoline-8-sulfonic acid
  • 5-Chloroquinoline-8-sulfonyl fluoride
  • 5-Chloroquinoline-8-sulfonyl bromide

Uniqueness

5-Chloroquinoline-8-sulfonyl chloride hydrochloride is unique due to its specific reactivity and the types of reactions it can undergo. Compared to its analogs, it is more reactive towards nucleophiles, making it a valuable reagent in organic synthesis and research .

Biological Activity

5-Chloroquinoline-8-sulfonyl chloride hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its synthesis, mechanisms of action, and various pharmacological applications.

Chemical Structure and Properties

The compound has the molecular formula C9H5Cl2NO2SC_9H_5Cl_2NO_2S and features a quinoline ring with a chlorine atom at the 5th position and a sulfonyl chloride group at the 8th position. This structure enhances its reactivity, particularly as an electrophile, allowing it to form sulfonamide derivatives which are crucial for its biological activity .

Synthesis of this compound

The synthesis typically involves the chlorination of quinoline derivatives followed by sulfonylation. Various methods have been developed, including multi-step synthesis techniques that yield high purity and efficiency .

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Research indicates that derivatives of quinoline compounds exhibit significant activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Klebsiella pneumoniae
  • Pseudomonas aeruginosa

In one study, certain synthesized derivatives showed minimum inhibitory concentration (MIC) values as low as 0.0625 mg/mL against Staphylococcus aureus, outperforming standard drugs .

CompoundMIC (mg/mL)Pathogen
Hybrid 10.0625Staphylococcus aureus
Hybrid 20.125Standard Drug

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly in relation to breast cancer (MCF-7), colon carcinoma (HCT-116), and cervical carcinoma (HeLa) cell lines. Compounds derived from quinoline structures have shown IC50 values indicating effective cytotoxicity:

CompoundIC50 (µM)Cell Line
Compound A14.68MCF-7
Compound B23.49HCT-116
Compound C50.03HeLa

These results suggest that the presence of specific functional groups significantly enhances the selectivity and potency against cancer cells .

Antiviral Activity

Recent studies have indicated that derivatives of quinoline compounds may possess antiviral properties, particularly against RNA viruses. The activity correlates with the electron-withdrawing nature of substituents on the quinoline ring, enhancing lipophilicity and thus bioavailability .

The mechanism by which 5-chloroquinoline-8-sulfonyl chloride exerts its biological effects primarily involves:

  • Electrophilic Attack : The sulfonyl chloride group reacts with nucleophiles in biological systems, forming sulfonamide derivatives that can inhibit various biological pathways.
  • Metal Chelation : Quinoline derivatives are known to chelate metal ions, which can disrupt essential enzymatic functions in pathogens.
  • Interference with Cellular Processes : The compound may interfere with DNA replication or protein synthesis in cancerous cells.

Case Studies and Research Findings

Several studies have been conducted to evaluate the pharmacological activities of this compound:

  • A study reported enhanced antibacterial activity against resistant strains when using modified quinoline derivatives.
  • Another research highlighted the anticancer efficacy of these compounds, demonstrating selective toxicity towards cancer cells while sparing normal cells.

Properties

Molecular Formula

C9H6Cl3NO2S

Molecular Weight

298.6 g/mol

IUPAC Name

5-chloroquinoline-8-sulfonyl chloride;hydrochloride

InChI

InChI=1S/C9H5Cl2NO2S.ClH/c10-7-3-4-8(15(11,13)14)9-6(7)2-1-5-12-9;/h1-5H;1H

InChI Key

BLZJXCOOCDDNJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)Cl)Cl.Cl

Origin of Product

United States

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